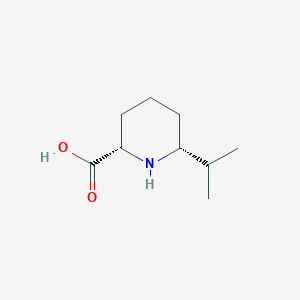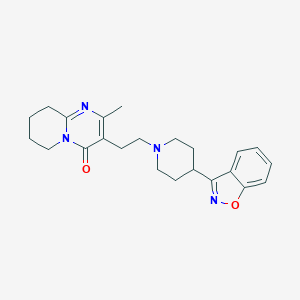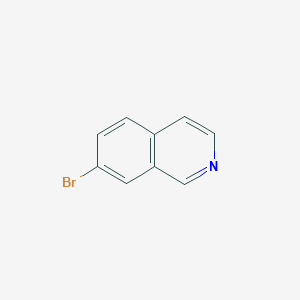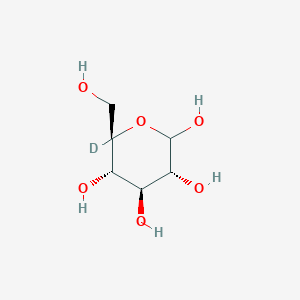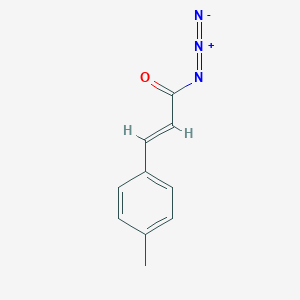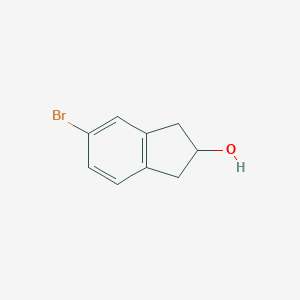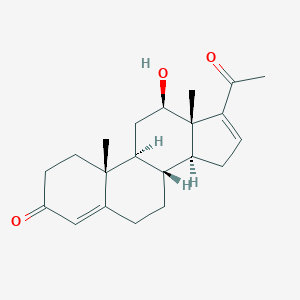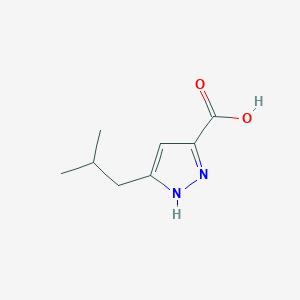
3-Isobutyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 5-isobutyl-1H-pyrazole-3-carboxylic acid . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) . The InChI key is OCAWPZXEVMMJMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a solid substance .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents.
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs.
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs.
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” can be used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents .
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs .
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs .
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWPZXEVMMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
92933-49-8 | |
| Record name | 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

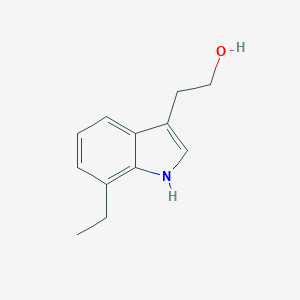
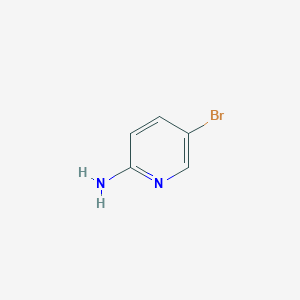
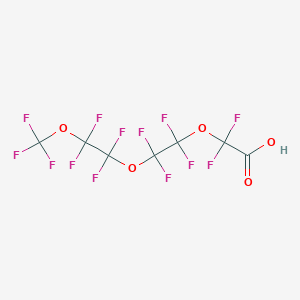
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)

